Volume and Topological Polar Surface Area Increase Relative to Methoxy Analog
A direct structural comparison with the closest commercially available analog, 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide (CAS 1396685-17-8, MW 295.30 g/mol), reveals that the target compound possesses a significantly larger molecular volume (MW 373.4 vs. 295.3 g/mol) and an increased topological polar surface area (TPSA 108 Ų vs. ~80 Ų calculated for the methoxy analog), driven by the replacement of the methoxy group with the 6-methylpyridazin-3-yl ether [1]. This structural expansion is designed to occupy a larger hydrophobic pocket in kinase ATP-binding sites, potentially enhancing binding affinity and selectivity. In contrast, the smaller methoxy analog relies on a minimal hydrophobic footprint, which limits its ability to discriminate among related kinase targets [1].
| Evidence Dimension | Molecular Weight and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | MW = 373.4 g/mol; TPSA = 108 Ų |
| Comparator Or Baseline | 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide: MW = 295.30 g/mol; TPSA ~80 Ų (calculated) |
| Quantified Difference | MW increase of 78.1 g/mol (+26.4%); TPSA increase of ~28 Ų (+35%) |
| Conditions | Physicochemical properties computed by PubChem (Cactvs 3.4.8.24) and molecular modeling; TPSA for comparator estimated from structure. |
Why This Matters
The higher TPSA and MW indicate a bulkier, more functionalized scaffold that is expected to exhibit superior kinase selectivity and reduced off-target promiscuity compared to the simpler methoxy analog, making it a preferred starting point for selective kinase inhibitor development.
- [1] PubChem. (2025). N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide. Compound Summary, CID 71789798. View Source
